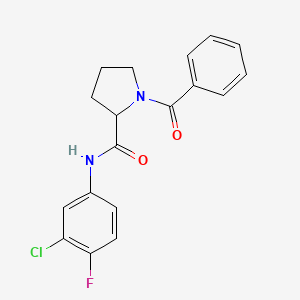![molecular formula C23H21NO4 B6119802 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide, also known as GSK137647A, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). This compound has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide binds to the bromodomain of BRD4, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents BRD4 from interacting with chromatin and other proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammatory diseases, such as rheumatoid arthritis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide is its specificity for BRD4. This allows for the selective inhibition of BRD4 activity without affecting other proteins or pathways. However, one limitation of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide is relatively complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide. One area of interest is in the development of more potent and selective inhibitors of BRD4. Another area of interest is in the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide. Additionally, there is interest in exploring the potential use of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide is a promising compound with a wide range of potential applications in cancer and other diseases.
Synthesemethoden
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methoxydibenzo[b,d]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(3-methylphenoxy)propan-1-amine to form the amide product, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in cancer. BRD4 is a protein that plays a key role in the regulation of gene expression and is overexpressed in many types of cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide has been shown to inhibit the activity of BRD4, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-6-5-7-16(12-15)27-11-10-23(25)24-19-14-21-18(13-22(19)26-2)17-8-3-4-9-20(17)28-21/h3-9,12-14H,10-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFUIRTOHLETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)

![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)